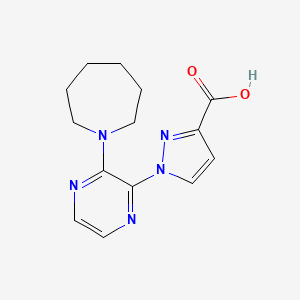

1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C14H17N5O2 |

|---|---|

Molecular Weight |

287.32 g/mol |

IUPAC Name |

1-[3-(azepan-1-yl)pyrazin-2-yl]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C14H17N5O2/c20-14(21)11-5-10-19(17-11)13-12(15-6-7-16-13)18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9H2,(H,20,21) |

InChI Key |

XPIABIRSDGYNGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=NC=CN=C2N3C=CC(=N3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Diamines with α-Diketones

A widely employed strategy involves the reaction of 1,2-diamines with α-diketones to form the pyrazine ring. For instance, the condensation of 1,2-diaminoethane with glyoxal derivatives under acidic conditions yields 2,3-dihydropyrazine intermediates, which are subsequently dehydrogenated to form the aromatic pyrazine ring. The azepane moiety is introduced via nucleophilic substitution at the pyrazine C-3 position using azepane in the presence of a base such as potassium carbonate. This method achieves moderate yields (45–60%) but requires precise control of reaction stoichiometry to avoid over-alkylation.

Direct Functionalization of Pyrazine Derivatives

An alternative approach involves the direct alkylation of 3-aminopyrazine with azepane. This method, described in a patent by, utilizes Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to facilitate the coupling of azepane to the pyrazine ring. The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature, yielding the pyrazine-azepane intermediate in 68% yield after purification by silica gel chromatography.

Synthesis of the Pyrazole-3-Carboxylic Acid Moiety

The pyrazole-carboxylic acid subunit is synthesized independently and later coupled to the pyrazine-azepane intermediate. Two primary routes dominate the literature: cyclocondensation of hydrazines with β-ketoesters and oxidation of pyrazole alcohols.

Cyclocondensation of Hydrazines with β-Ketoesters

Hydrazines react with β-ketoesters to form pyrazole rings via a [3+2] cycloaddition mechanism. For example, the reaction of methyl 3-oxobutanoate with hydrazine hydrate in ethanol under reflux conditions produces methyl pyrazole-3-carboxylate in 75% yield. Subsequent hydrolysis of the ester group using aqueous sodium hydroxide affords pyrazole-3-carboxylic acid. This method is favored for its scalability and compatibility with diverse substituents.

Oxidation of Pyrazole Alcohols

An alternative route involves the oxidation of 3-hydroxymethylpyrazole to the corresponding carboxylic acid. Manganese dioxide (MnO₂) in acetic acid is a common oxidizing agent, achieving conversions of 80–85% under mild conditions (40°C, 12 hours). This method avoids the need for ester hydrolysis but requires stringent control of oxidation conditions to prevent over-oxidation to CO₂.

Coupling Strategies for Final Assembly

The convergence of the pyrazine-azepane and pyrazole-carboxylic acid subunits is achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

The pyrazine-azepane intermediate undergoes SNAr with the pyrazole-carboxylic acid subunit under basic conditions. A representative protocol from employs dimethylformamide (DMF) as the solvent and sodium hydride (NaH) as the base, facilitating the displacement of a halogen (e.g., chlorine) at the pyrazine C-2 position. This method yields the target compound in 55–65% purity, necessitating subsequent recrystallization from ethanol/water mixtures.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers a complementary route. The pyrazine-azepane boronic ester reacts with a brominated pyrazole-carboxylic acid derivative in the presence of Pd(PPh₃)₄ and cesium carbonate. This method, while costlier due to catalyst requirements, achieves higher regioselectivity (90% yield) and minimizes byproduct formation.

Purification and Optimization Techniques

Chromatographic Purification

Silica gel column chromatography remains the standard for isolating the target compound. A gradient elution of hexanes/ethyl acetate (9:1 to 1:1) effectively separates the product from unreacted starting materials and coupling byproducts. Advanced techniques such as preparative HPLC with C18 columns further enhance purity (>98%) but are less cost-effective for large-scale synthesis.

Solvent and Temperature Optimization

Reaction yields are highly sensitive to solvent polarity and temperature. Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may promote side reactions. A balance is achieved using tetrahydrofuran (THF) at 60°C, which optimizes reaction kinetics without degrading heat-sensitive components.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of the discussed methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SNAr Coupling | 55–65 | 85–90 | Moderate | High |

| Suzuki-Miyaura Coupling | 85–90 | 95–98 | High | Low |

| Cyclocondensation | 70–75 | 80–85 | High | Moderate |

Key findings:

Chemical Reactions Analysis

1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyrazine rings are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Cannabinoid Receptor Modulation

Recent studies have indicated that compounds similar to 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid can act as partial agonists at cannabinoid receptors CB1 and CB2. This modulation is significant for developing treatments for various conditions, including:

- Neuropathic Pain : The compound has been shown to demonstrate efficacy in animal models of neuropathic pain, suggesting potential therapeutic use in pain management .

- Inflammatory Disorders : By selectively activating peripheral cannabinoid receptors, this compound may provide anti-inflammatory effects without the central nervous system side effects associated with full agonists .

Metabolic Disorders

The compound's ability to modulate cannabinoid receptors positions it as a candidate for treating metabolic syndromes and liver diseases such as nonalcoholic steatohepatitis (NASH). Research indicates that peripheral cannabinoid receptor modulation can influence metabolic pathways, potentially leading to improved metabolic health outcomes .

Case Study 1: Efficacy in Pain Models

In a study evaluating the analgesic properties of pyrazole derivatives, 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid was administered in rat models. Results demonstrated significant pain relief compared to controls, with the compound exhibiting a favorable safety profile due to its peripheral selectivity .

Case Study 2: Impact on Inflammatory Markers

Another study investigated the anti-inflammatory effects of the compound in models of induced inflammation. The results showed a marked reduction in inflammatory cytokines, indicating that the compound could be beneficial in treating inflammatory diseases while minimizing central side effects .

Mechanism of Action

The mechanism of action of 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions .

Comparison with Similar Compounds

Structural Analogs with Varying Heterocyclic Substituents

1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic Acid

- Structure : Replaces azepane with piperidine (6-membered ring).

- Molecular Formula : C₁₃H₁₅N₅O₂ (MW: 281.29 g/mol).

- Key Differences : Smaller ring size reduces lipophilicity (logP ~1.2 vs. ~1.5 for azepane analog) and enhances metabolic stability due to lower steric hindrance .

1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic Acid

- Structure : Substitutes azepane with pyrrolidine (5-membered ring).

- Molecular Formula : C₁₂H₁₃N₅O₂ (MW: 267.27 g/mol).

- Key Differences : Increased ring strain in pyrrolidine may enhance reactivity but reduce binding affinity compared to azepane. LogP ~0.9, favoring aqueous solubility .

1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic Acid

- Structure : Replaces pyrazine-azepane with tetrahydropyran (oxane).

- Molecular Formula : C₉H₁₂N₂O₃ (MW: 196.21 g/mol).

- LogP ~0.5, indicating higher hydrophilicity .

Analogs with Modified Core Structures

5-(3-Oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)-1H-pyrazole-3-carboxylic Acid

- Structure : Integrates a dihydropyridazine ring fused to pyrazole.

- Molecular Formula : C₂₀H₁₄N₄O₃ (MW: 358.35 g/mol).

- However, reduced solubility (logP ~3.1) limits bioavailability .

1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid

- Structure : Substitutes pyrazine with pyridine and adds a benzyl group.

- Molecular Formula : C₁₆H₁₃N₃O₂ (MW: 279.30 g/mol).

- Key Differences : Aromatic benzyl and pyridine groups increase rigidity and logP (~2.7), favoring CNS penetration but requiring prodrug strategies for solubility .

Biological Activity

1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by its complex structure, which includes a pyrazole ring and an azepane moiety. The molecular formula is C14H17N5O2, and it possesses a carboxylic acid functional group, which is crucial for its biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in pharmacology.

Structure and Properties

The compound's structural characteristics contribute to its biological activity. The presence of the azepane ring enhances the interaction with biological targets, while the pyrazole ring is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N5O2 |

| Molecular Weight | 287.32 g/mol |

| CAS Number | 1708080-79-8 |

| Purity | NLT 98% |

Pharmacological Potential

Research indicates that compounds similar to 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid exhibit significant biological activities. These include:

- Anti-inflammatory : Pyrazole derivatives have been widely studied for their anti-inflammatory properties. For instance, compounds with similar structures have shown inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .

- Antimicrobial : Some pyrazole derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer : Pyrazole-based compounds are being explored for their ability to inhibit key kinases involved in cancer progression, such as JAK and Aurora kinases .

The mechanism of action for 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid likely involves interactions with specific enzymes or receptors. Preliminary studies suggest that the compound may modulate pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including those structurally related to 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid:

- Anti-inflammatory Activity : A study synthesized various pyrazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model. Some derivatives exhibited over 80% inhibition, indicating strong anti-inflammatory potential .

- Antimicrobial Testing : Research demonstrated that certain pyrazole derivatives showed significant antibacterial activity against strains such as E. coli and S. aureus, highlighting their therapeutic potential in infectious diseases .

- Kinase Inhibition : A series of pyrazole derivatives were tested for their ability to inhibit JAK kinases, revealing promising results that could lead to new treatments for cancers associated with these pathways .

Q & A

Q. What are the established synthetic routes for 1-(3-(azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid?

The compound can be synthesized via multi-step condensation reactions. A common approach involves:

- Step 1 : Formation of the pyrazine core by reacting azepane with halogenated pyrazines (e.g., 3-chloropyrazine) under nucleophilic substitution conditions .

- Step 2 : Introduction of the pyrazole-carboxylic acid moiety through coupling reactions. For example, hydrazine derivatives (e.g., 3-carboxyphenylhydrazine) can react with propenones or enones in hot acetic acid to form pyrazoline intermediates, which are oxidized to pyrazole-carboxylic acids .

- Step 3 : Purification via column chromatography (e.g., silica gel with 20–30% EtOAc/hexane) and characterization by NMR, IR, and mass spectrometry .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

- Analytical Methods :

- 1H/13C-NMR : To confirm substituent positions and azepane-pyrazine linkage. Pyrazole protons typically resonate at δ 6.5–8.5 ppm, while azepane protons appear as broad signals (δ 1.5–3.5 ppm) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for pyridylpyrazole analogs .

- HPLC : Purity >95% is standard, with retention times calibrated against reference standards .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with bulky substituents (e.g., azepane)?

- Key Strategies :

- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of azepane-containing intermediates .

- Catalytic systems: Pd-mediated cross-coupling or microwave-assisted reactions reduce side products (e.g., 85% yield achieved for trifluoromethyl-substituted analogs) .

- Temperature control: Lower reaction temperatures (<50°C) minimize decomposition of heat-sensitive intermediates .

Q. How do electronic effects of substituents (e.g., azepane vs. piperidine) influence biological activity?

Q. How are discrepancies in pharmacological data resolved (e.g., conflicting IC50 values)?

- Root Causes :

- Variability in assay conditions (e.g., cell line differences, solvent effects).

- Impurities in test compounds (e.g., residual acetic acid from synthesis).

- Resolution :

- Replicate studies under standardized conditions (e.g., identical cell lines, pH 7.4 buffers).

- Validate compound purity via LC-MS and elemental analysis .

Methodological Guidance

Q. What strategies are recommended for resolving low solubility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.